Sincalide

Description

Propriétés

IUPAC Name |

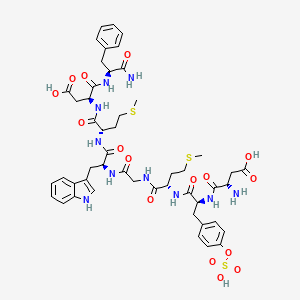

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H62N10O16S3/c1-76-18-16-34(55-47(69)37(58-44(66)32(50)23-41(61)62)21-28-12-14-30(15-13-28)75-78(72,73)74)45(67)53-26-40(60)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(70)56-35(17-19-77-2)46(68)59-39(24-42(63)64)49(71)57-36(43(51)65)20-27-8-4-3-5-9-27/h3-15,25,32,34-39,52H,16-24,26,50H2,1-2H3,(H2,51,65)(H,53,67)(H,54,60)(H,55,69)(H,56,70)(H,57,71)(H,58,66)(H,59,68)(H,61,62)(H,63,64)(H,72,73,74)/t32-,34-,35-,36-,37-,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZTQOLKUZKXIRV-YRVFCXMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H62N10O16S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048617 | |

| Record name | Sincalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1143.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25126-32-3 | |

| Record name | Sincalide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025126323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sincalide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sincalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sincalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.384 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SINCALIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M03GIQ7Z6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Sincalide on CCK Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sincalide, a synthetic C-terminal octapeptide of cholecystokinin (CCK-8), is a potent agonist of cholecystokinin (CCK) receptors, playing a critical role in gastrointestinal physiology. This technical guide provides a comprehensive overview of the mechanism of action of this compound at the molecular level, with a focus on its interaction with the two primary CCK receptor subtypes: CCK-A (CCK1) and CCK-B (CCK2). This document details the binding affinities and functional potencies of this compound, outlines the intricate signaling pathways activated upon receptor binding, and provides detailed protocols for key experimental assays used to characterize this interaction. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of CCK receptor pharmacology and the development of related therapeutic agents.

Introduction to this compound and CCK Receptors

This compound is structurally identical to the endogenous octapeptide CCK-8.[1] It is used clinically as a diagnostic agent to stimulate gallbladder contraction and pancreatic secretion.[2][3] Its physiological effects are mediated through the activation of CCK receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[4]

There are two main subtypes of CCK receptors:

-

CCK-A Receptor (CCK1R): Predominantly found in peripheral tissues, including the gallbladder, pancreas, and smooth muscle of the small intestine.[5] It exhibits a high affinity for the sulfated forms of CCK, such as CCK-8.

-

CCK-B Receptor (CCK2R): Widely distributed in the central nervous system, and also found in the stomach. It binds both sulfated and non-sulfated forms of CCK, as well as gastrin, with high affinity.

This compound demonstrates a higher affinity for the CCK1 receptor subtype.

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound (CCK-8) at human CCK1 and CCK2 receptors have been characterized in numerous studies. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinity of this compound (CCK-8) at Human CCK Receptors

| Parameter | CCK1 Receptor | CCK2 Receptor | Reference(s) |

| Ki (nM) | 0.6 - 2 | 0.3 - 2 | |

| IC50 (nM) | ~2 | ~2 |

Ki: Inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity. IC50: Half-maximal inhibitory concentration, the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Functional Potency of this compound (CCK-8) at Human CCK Receptors

| Functional Assay | Parameter | CCK1 Receptor | CCK2 Receptor | Reference(s) |

| Calcium Mobilization | EC50 (nM) | ~0.3 (guinea pig) | - | |

| Pepsinogen Release | EC50 (nM) | 0.3 (guinea pig) | - |

EC50: Half-maximal effective concentration, the concentration of a drug that gives half-maximal response.

Signaling Pathways of CCK Receptors

Activation of CCK1 and CCK2 receptors by this compound initiates a cascade of intracellular signaling events. Both receptor subtypes primarily couple to Gq/11 proteins, leading to the activation of Phospholipase C (PLC).

Primary Gq-Mediated Signaling Pathway

The canonical signaling pathway for both CCK1 and CCK2 receptors is the Gq/PLC/IP3/Ca2+ pathway.

Additional Signaling Pathways

Beyond the primary Gq pathway, CCK receptor activation can also engage other signaling cascades, contributing to a diverse range of cellular responses.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for CCK receptors using a radiolabeled ligand (e.g., [125I]CCK-8).

Detailed Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the CCK receptor of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in a suitable assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation (e.g., 10-50 µg protein).

-

A fixed concentration of radiolabeled ligand (e.g., [125I]Bolton-Hunter-CCK-8) near its Kd value.

-

Increasing concentrations of unlabeled this compound.

-

For determination of non-specific binding, a high concentration of unlabeled CCK-8 is added to a set of wells.

-

Assay buffer to bring the final volume to 250 µL.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes) with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following this compound-induced CCK receptor activation, typically using a calcium-sensitive fluorescent dye like Fluo-4 AM.

Detailed Methodology:

-

Cell Preparation: Plate cells expressing the CCK receptor of interest in a 96-well, black-walled, clear-bottom plate and culture overnight to allow for adherence.

-

Dye Loading: Remove the culture medium and wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate the cells with a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and a probenecid solution (to prevent dye extrusion) for 30-60 minutes at 37°C, protected from light.

-

Assay Procedure: After incubation, wash the cells to remove excess dye. Place the plate in a fluorescence microplate reader equipped with an automated injection system.

-

Data Acquisition: Measure the baseline fluorescence (Excitation ~490 nm, Emission ~525 nm). Inject a solution of this compound at various concentrations and immediately begin kinetic reading of fluorescence intensity over time (typically for 1-3 minutes).

-

Data Analysis: The change in fluorescence intensity (F/F0, where F is the fluorescence at a given time and F0 is the baseline fluorescence) is plotted against time to visualize the calcium transient. The peak fluorescence response is then plotted against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Inositol Phosphate Accumulation Assay

This functional assay quantifies the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, following CCK receptor stimulation.

Detailed Methodology:

-

Cell Labeling: Plate cells expressing the CCK receptor in a multi-well plate and incubate them overnight in a medium containing [3H]myo-inositol to radiolabel the cellular phosphoinositide pools.

-

Assay Incubation: Wash the cells to remove unincorporated [3H]myo-inositol. Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

-

Stimulation: Add various concentrations of this compound to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Extraction and Separation: Terminate the stimulation by adding a solution such as cold trichloroacetic acid. The soluble inositol phosphates are then separated from the lipid fraction. The aqueous phase containing the [3H]IPs is isolated.

-

Quantification: The total [3H]IPs are separated from free [3H]inositol using anion-exchange chromatography. The radioactivity of the eluted IP fraction is measured by liquid scintillation counting.

-

Data Analysis: The amount of radioactivity (in counts per minute or disintegrations per minute) is plotted against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Amylase Secretion Assay from Pancreatic Acini

This bioassay measures the physiological response of pancreatic acinar cells to this compound stimulation by quantifying the amount of secreted amylase.

Detailed Methodology:

-

Isolation of Pancreatic Acini: Isolate pancreatic acini from a suitable animal model (e.g., rat or mouse) by enzymatic digestion (e.g., with collagenase) followed by mechanical dissociation.

-

Incubation: Resuspend the isolated acini in a physiological buffer and pre-incubate them to allow for recovery.

-

Stimulation: Aliquot the acinar suspension into tubes and add various concentrations of this compound. Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Separation of Secreted and Cellular Amylase: Centrifuge the tubes to pellet the acini. The supernatant contains the secreted amylase, while the pellet contains the remaining cellular amylase.

-

Amylase Activity Measurement: Measure the amylase activity in both the supernatant and the cell lysate (obtained by sonicating or adding detergent to the pellet) using a commercially available amylase assay kit.

-

Data Analysis: Express the amount of secreted amylase as a percentage of the total initial amylase content (secreted + cellular). Plot the percentage of amylase secretion against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

This compound exerts its physiological effects by acting as a potent agonist at CCK receptors, with a preference for the CCK1 receptor subtype. Its mechanism of action is primarily driven by the activation of the Gq/PLC signaling cascade, leading to an increase in intracellular calcium and the activation of PKC. However, a broader network of signaling pathways is also engaged, allowing for a complex and nuanced cellular response. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the pharmacology of this compound and the role of CCK receptors in health and disease.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. bu.edu [bu.edu]

- 3. moleculardevices.com [moleculardevices.com]

- 4. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A simple and efficient method of measuring in vitro amylase secretion by dispersed pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physiological Effects of Sincalide on Gallbladder Contraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sincalide, a synthetic C-terminal octapeptide of cholecystokinin (CCK-8), is a potent diagnostic agent used to evaluate gallbladder and pancreatic function.[1][2] It mimics the physiological actions of endogenous cholecystokinin, the primary hormone responsible for postprandial gallbladder contraction and the secretion of pancreatic enzymes.[2][3] This guide provides an in-depth examination of the physiological mechanisms, quantitative effects, and standardized experimental protocols related to this compound-induced gallbladder contraction, intended for a scientific audience.

Mechanism of Action

When administered intravenously, this compound exerts its effects by binding to cholecystokinin-A (CCK-A) receptors, which are densely expressed on the smooth muscle cells of the gallbladder.[3] The CCK-A receptor is a G-protein coupled receptor that, upon activation by this compound, initiates a well-defined intracellular signaling cascade.

This cascade begins with the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light-chain kinase (MLCK), culminating in the phosphorylation of myosin and subsequent contraction of the gallbladder smooth muscle.

Caption: this compound-induced signal transduction pathway in gallbladder smooth muscle cells.

Quantitative Physiological Effects

The physiological response to this compound is quantifiable, primarily through the measurement of the Gallbladder Ejection Fraction (GBEF). The magnitude and consistency of this response are highly dependent on the dose and, most critically, the rate of administration.

Pharmacodynamics

A bolus injection of this compound induces a rapid and potent contraction of the gallbladder, with effects observable within minutes. This response is distinct from the more gradual, sustained contraction stimulated by a fatty meal.

| Parameter | Quantitative Data / Description | Citation(s) |

| Standard IV Dose | 0.02 mcg/kg | |

| Time to Maximal Contraction (Bolus) | 5 to 15 minutes | |

| Satisfactory Contraction | Generally defined as a ≥40% reduction in gallbladder radiographic size. | |

| Comparison to Fatty Meal | This compound (bolus) causes a prompt, maximal contraction in 5-15 min, whereas a fatty meal induces a progressive contraction that is maximal at ~40 min. |

Table 1: Pharmacodynamic properties of intravenously administered this compound.

Impact of Infusion Methodology on GBEF

Extensive research has demonstrated that slow, continuous infusions of this compound produce a more physiological and less variable GBEF compared to rapid or bolus injections. A landmark multicenter study involving 60 healthy volunteers established the optimal infusion methodology for minimizing variability and defining normal GBEF values.

| Infusion Duration (0.02 µg/kg) | GBEF Calculation Time | Mean GBEF (%) | Standard Deviation (SD) | Coefficient of Variation (CV, %) | Lower Limit of Normal (1st Percentile) |

| 15 min | 15 min | 58.7 | 30.3 | 52% | Not established due to high variability |

| 30 min | 30 min | 69.3 | 24.5 | 35% | Not established due to high variability |

| 60 min | 60 min | 76.5 | 14.7 | 19% | 38% |

Table 2: Comparison of this compound infusion methodologies on Gallbladder Ejection Fraction (GBEF) in healthy volunteers. Data synthesized from a multicenter investigation.

The results clearly indicate that a 60-minute infusion of 0.02 µg/kg this compound, with GBEF calculated at 60 minutes, provides the lowest coefficient of variation (19%), making it the most reliable and reproducible method. Based on this, a GBEF of less than 38% is considered abnormal.

Experimental Protocols

Standardized protocols are essential for obtaining accurate and comparable GBEF measurements. The following methodology for this compound-stimulated cholescintigraphy is based on consensus recommendations and multicenter trial data.

Caption: Standardized experimental workflow for this compound-stimulated cholescintigraphy.

Detailed Methodology for this compound-Stimulated Cholescintigraphy

-

Patient Preparation:

-

Patients must fast for a minimum of 4 hours and ideally overnight to ensure a filled, non-contracted gallbladder. Fasting beyond 24 hours should be avoided as it can lead to a sludge-filled, non-functioning gallbladder.

-

A thorough medication history is required. Drugs that may interfere with gallbladder motility, such as opiates, anticholinergics (e.g., atropine), calcium channel blockers (e.g., nifedipine), and octreotide, should be withheld for at least 48 hours prior to the study.

-

-

Radiopharmaceutical Administration:

-

Administer 5 mCi (185 MBq) of a 99mTc-labeled hepatobiliary iminodiacetic acid (HIDA) agent, such as 99mTc-mebrofenin, via intravenous injection.

-

-

Gallbladder Visualization:

-

Acquire images using a large-field-of-view gamma camera. Imaging continues until the radiotracer has cleared from the liver and common bile duct, and the gallbladder is clearly visualized. This typically occurs at 60 minutes post-injection.

-

-

This compound Infusion:

-

The recommended dose is 0.02 µg/kg of this compound.

-

The calculated dose is reconstituted and further diluted in normal saline (e.g., to a total volume of 30-50 mL).

-

The solution is administered via a constant infusion pump over a period of 60 minutes.

-

-

Dynamic Image Acquisition:

-

Simultaneously with the start of the this compound infusion, begin a dynamic image acquisition.

-

Images are typically acquired as 1-minute frames for the entire 60-minute duration of the infusion.

-

-

Gallbladder Ejection Fraction (GBEF) Calculation:

-

Regions of interest (ROIs) are drawn around the gallbladder and an adjacent area of the liver (to correct for background activity) on the computer.

-

A background-corrected time-activity curve is generated.

-

The GBEF is calculated using the following formula: GBEF (%) = [(Maximum Counts - Minimum Counts) / Maximum Counts] x 100 .

-

The maximum counts correspond to the pre-infusion gallbladder activity, and the minimum counts correspond to the point of maximal emptying at the end of the 60-minute infusion.

-

Adverse Effects and Clinical Considerations

The primary adverse effects associated with this compound are gastrointestinal and are directly related to the rate of administration.

-

Rapid Infusion/Bolus Injection: Can cause abdominal pain or cramping, nausea, dizziness, and flushing. These symptoms are due to the non-physiologically rapid contraction of the gallbladder and stimulation of intestinal motility.

-

Slow Infusion (≥30-60 minutes): Adverse effects are rare and typically mild with the recommended 60-minute infusion protocol.

It is a critical point that the reproduction of a patient's abdominal pain during a rapid this compound infusion is not diagnostic of gallbladder disease and is often a result of the infusion rate itself.

Conclusion

This compound is a powerful pharmacological tool for the functional assessment of the gallbladder. Its physiological effect—potent smooth muscle contraction—is mediated through the CCK-A receptor and a well-understood Ca2+-dependent signaling pathway. For reliable and reproducible quantitative analysis, particularly the measurement of GBEF, adherence to a standardized experimental protocol is paramount. The evidence strongly supports the use of a slow, 60-minute intravenous infusion of 0.02 µg/kg this compound, which minimizes patient discomfort and measurement variability, establishing a clear lower limit of normal GBEF at 38%. This standardized approach enhances the diagnostic accuracy of this compound cholescintigraphy in clinical and research settings.

References

Neuroprotective Properties of Sincalide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sincalide, a synthetic C-terminal octapeptide of cholecystokinin (CCK-8), is a well-established diagnostic agent for gallbladder and pancreatic disorders.[1] Beyond its classical gastrointestinal functions, a growing body of preclinical evidence highlights the neuroprotective potential of this compound and other CCK receptor agonists.[2] This technical guide provides an in-depth overview of the current research on the neuroprotective properties of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data on the Neuroprotective Effects of this compound Analogs

The neuroprotective efficacy of CCK analogs has been quantified in various preclinical models of neurodegenerative diseases. The following tables summarize key findings from a study investigating the effects of a long-acting CCK analog in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease.[3][4]

Table 1: Effects of a CCK Analog on Motor Function in MPTP-Induced Parkinson's Disease Mouse Model [3]

| Treatment Group | Rotarod Test (Latency to Fall in seconds) |

| Control | 65.18 ± 2.852 |

| MPTP-Treated | 44.05 ± 2.996 |

| MPTP + Liraglutide | 55.59 ± 2.274 |

| MPTP + CCK Analog | 56.67 ± 3.118 |

Table 2: Neurorestorative Effects of a CCK Analog on Dopaminergic Neurons and Synapses in the Substantia Nigra pars compacta (SNpc) of MPTP-Treated Mice

| Treatment Group | Average Area of Dopaminergic Neurons (% of Control) | Synaptophysin (SYN) Levels (% of Control) |

| Control | 100 | 100 |

| MPTP-Treated | 60.37 ± 3.845 | Not specified |

| MPTP + Liraglutide | 58.25 ± 3.75 | 88.83 ± 3.572 |

| MPTP + CCK Analog | 63.25 ± 2.496 | 89.79 ± 4.898 |

Table 3: Effects of a CCK Analog on Apoptosis and Pro-Survival Signaling in the SNpc of MPTP-Treated Mice

| Treatment Group | Bax/Bcl-2 Ratio (% of Control) | pCREBS133 Levels (% of Control) |

| Control | 100 | 100 |

| MPTP-Treated | Increased (exact value not specified) | 74.3 ± 2.873 |

| MPTP + Liraglutide | Decreased (exact value not specified) | 89.67 ± 2.825 |

| MPTP + CCK Analog | Decreased (exact value not specified) | 91.09 ± 2.698 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experimental models used to assess the neuroprotective properties of this compound and its analogs.

MPTP Mouse Model of Parkinson's Disease

This model is widely used to study the selective loss of dopaminergic neurons, a hallmark of Parkinson's disease.

-

Animals: C57BL/6 mice (8-10 weeks old) are commonly used.

-

Induction of Neurotoxicity:

-

Prepare a solution of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl in sterile saline.

-

Administer MPTP via intraperitoneal (i.p.) injection. A common acute regimen is four injections of 10-20 mg/kg at 1-2 hour intervals. A subacute model involves daily injections of 30 mg/kg for 5 consecutive days.

-

-

Drug Administration:

-

The CCK analog (e.g., (pGLu)-(Gln)-CCK8) is dissolved in saline.

-

Administer the CCK analog (e.g., 50 nmol/kg, i.p.) daily for a specified period (e.g., 14 consecutive days), often starting concurrently with the first MPTP injection.

-

-

Behavioral Assessment:

-

Rotarod Test: To assess motor coordination and balance, place the mouse on a rotating rod with increasing speed. Record the latency to fall.

-

Vertical Grid Test: This test evaluates bradykinesia and motor coordination. The time taken to turn and descend a vertical grid is measured.

-

-

Neurochemical and Histological Analysis:

-

Immunohistochemistry: Sacrifice the mice and perfuse the brains. Prepare brain slices and stain for tyrosine hydroxylase (TH) to identify dopaminergic neurons in the substantia nigra and striatum.

-

Western Blotting: Dissect the substantia nigra and striatum to analyze protein levels of markers for apoptosis (e.g., Bax, Bcl-2), synaptic integrity (e.g., synaptophysin), and signaling pathways (e.g., p-CREB).

-

In Vitro Neuroprotection Assay Against Oxidative Stress

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by oxidative stress, a common factor in neurodegeneration.

-

Cell Culture:

-

Use a neuronal cell line such as human neuroblastoma SH-SY5Y cells.

-

Culture the cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

-

-

Induction of Neurotoxicity:

-

Induce oxidative stress by adding agents like hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ) peptides to the cell culture medium.

-

-

Drug Treatment:

-

Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 2 hours) before adding the neurotoxic agent.

-

-

Assessment of Neuroprotection:

-

Cell Viability Assay (MTT or LDH): Measure cell viability to quantify the protective effect of this compound. The MTT assay measures mitochondrial metabolic activity, while the LDH assay measures the release of lactate dehydrogenase from damaged cells.

-

Apoptosis Assays: Use techniques like TUNEL staining or measuring caspase-3 activity to assess the extent of apoptosis.

-

Western Blotting: Analyze the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through the activation of CCK receptors, which are G-protein coupled receptors. The two main subtypes are the CCK-A (CCK1) and CCK-B (CCK2) receptors, both of which are found in the central nervous system. Activation of these receptors triggers intracellular signaling cascades that promote neuronal survival and inhibit apoptotic and inflammatory processes.

Pro-Survival Signaling via the cAMP/PKA/CREB Pathway

Activation of CCK receptors, particularly the CCK-B receptor, can lead to the stimulation of the cyclic AMP (cAMP) response element-binding protein (CREB) pathway, a key regulator of gene expression involved in neuronal survival and plasticity.

Caption: cAMP/PKA/CREB signaling pathway activated by this compound.

Modulation of Intracellular Calcium and Anti-Apoptotic Signaling via the PLC/IP3/DAG Pathway

CCK receptor activation is also coupled to the phospholipase C (PLC) pathway, which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway plays a role in modulating intracellular calcium levels and activating protein kinase C (PKC), which can influence neuronal excitability and apoptosis.

Caption: PLC/IP3/DAG signaling pathway activated by this compound.

Anti-inflammatory Effects

The anti-inflammatory properties of CCK receptor activation are also a key component of its neuroprotective profile. Activation of CCK receptors can lead to a reduction in the activation of microglia and the production of pro-inflammatory cytokines. This effect may be mediated in part by the vagus nerve and the cholinergic anti-inflammatory pathway.

Experimental Workflow for Assessing Neuroprotective Effects of this compound

A logical workflow is essential for the systematic evaluation of a potential neuroprotective agent like this compound.

Caption: Experimental workflow for evaluating this compound's neuroprotection.

Conclusion

The research to date provides compelling evidence for the neuroprotective properties of this compound and its analogs. The activation of CCK receptors initiates pro-survival and anti-inflammatory signaling cascades, leading to the amelioration of neuronal damage in preclinical models of neurodegenerative diseases. Further investigation is warranted to fully elucidate the therapeutic potential of this compound in the context of neurological disorders. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in this promising area of study.

References

- 1. Mechanisms of CCK signaling from gut to brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Longitudinal Assessment of Working Memory Performance in the APPswe/PSEN1dE9 Mouse Model of Alzheimer’s Disease Using an Automated Figure-8-Maze [frontiersin.org]

- 3. Nutritional stimulation of cholecystokinin receptors inhibits inflammation via the vagus nerve - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Neuroprotective Effects of a Cholecystokinin Analogue in the 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine Parkinson’s Disease Mouse Model [frontiersin.org]

Immunosuppressive Activities of Sincalide in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sincalide, a synthetic C-terminal octapeptide of cholecystokinin (CCK-8), is a well-recognized diagnostic agent for gallbladder and pancreatic disorders.[1] Emerging evidence has highlighted its immunomodulatory properties, suggesting a potential role as an immunosuppressive agent. This technical guide provides a comprehensive overview of the known immunosuppressive activities of this compound in various cellular models, with a focus on its effects on B and T lymphocytes. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in immunology and drug development.

Quantitative Data on the Immunosuppressive Effects of this compound

The immunosuppressive effects of this compound have been quantified in studies focusing on both B cell and T cell functions. The following tables summarize the key findings from this research.

Table 1: Effect of this compound on B Lymphocyte Proliferation and IgG1 Production

Data derived from studies on lipopolysaccharide (LPS)-activated murine B cells.[1]

| Parameter | This compound Concentration | Result |

| B Cell Proliferation | 10 nM | Inhibition of proliferation observed |

| 100 nM | Significant inhibition of proliferation | |

| 1 µM | Stronger inhibition of proliferation | |

| IgG1 mRNA Expression | 10 nM - 1 µM | Dose-dependent inhibition |

| IgG1 Production | 10 nM - 1 µM | Dose-dependent inhibition |

Table 2: Effect of this compound on CD4+ T Lymphocyte Differentiation and Cytokine Production

This table summarizes the regulatory effects of this compound (CCK-8) on the differentiation and cytokine production of CD4+ T cells in vitro.[2]

| T Helper Cell Subset | Key Cytokine | Effect of this compound |

| Th1 | IFN-γ | Regulation of production |

| Th2 | IL-4 | Regulation of production |

| Th17 | IL-17 | Regulation of production |

| Treg | IL-10, TGF-β | Regulation of differentiation |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the immunosuppressive activities of this compound.

B Lymphocyte Proliferation and IgG1 Production Assay

This protocol is based on the methodology for evaluating the effect of this compound on LPS-stimulated B cells.[1]

Objective: To determine the effect of this compound on the proliferation and IgG1 production of activated B lymphocytes.

Materials:

-

Spleen cells from C57BL/6 mice

-

This compound (CCK-8)

-

Lipopolysaccharide (LPS) from E. coli

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

Cell Counting Kit-8 (CCK-8)

-

Murine IgG1 ELISA kit

-

96-well cell culture plates

Procedure:

-

B Cell Isolation: Isolate splenocytes from C57BL/6 mice and enrich for B cells using a B cell isolation kit.

-

Cell Culture: Seed the purified B cells at a density of 2 x 10^5 cells/well in a 96-well plate with complete RPMI-1640 medium.

-

Stimulation and Treatment:

-

Add LPS to a final concentration of 10 µg/mL to all wells except the negative control.

-

Add this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) to the treatment wells.

-

Include a vehicle control group.

-

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours.

-

Proliferation Assay:

-

At the end of the incubation period, add 10 µL of CCK-8 solution to each well.

-

Incubate for an additional 2-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

IgG1 Production Assay (ELISA):

-

Collect the culture supernatants before adding the CCK-8 reagent.

-

Perform an ELISA for murine IgG1 according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with anti-mouse IgG1 capture antibody.

-

Add diluted culture supernatants and standards.

-

Add a biotinylated anti-mouse IgG1 detection antibody.

-

Add streptavidin-HRP and then a substrate solution.

-

Stop the reaction and measure the absorbance at 450 nm.

-

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the LPS-only control. Determine the concentration of IgG1 from the standard curve.

CD4+ T Lymphocyte Differentiation and Cytokine Production Assay

This protocol outlines a general method for assessing the impact of this compound on CD4+ T cell differentiation and cytokine production, based on established immunology techniques.[2]

Objective: To evaluate the effect of this compound on the differentiation of naive CD4+ T cells into different helper subsets (Th1, Th2, Th17, Treg) and their respective cytokine production.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from healthy human donors or splenocytes from mice.

-

Naive CD4+ T cell isolation kit.

-

Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated).

-

Recombinant human/mouse cytokines for directing differentiation (e.g., IL-12 for Th1, IL-4 for Th2, TGF-β and IL-6 for Th17, TGF-β and IL-2 for Treg).

-

This compound.

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

-

Cytokine ELISA kits (for IFN-γ, IL-4, IL-17, IL-10).

-

Flow cytometry antibodies for transcription factors (T-bet for Th1, GATA3 for Th2, RORγt for Th17, Foxp3 for Treg).

-

24-well cell culture plates.

Procedure:

-

Naive CD4+ T Cell Isolation: Isolate naive CD4+ T cells from PBMCs or splenocytes using magnetic-activated cell sorting (MACS).

-

T Cell Activation and Differentiation:

-

Coat a 24-well plate with anti-CD3 antibody.

-

Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/well.

-

Add soluble anti-CD28 antibody.

-

Add the appropriate cytokine cocktails for each desired T helper subset differentiation.

-

Add this compound at various concentrations to the treatment wells.

-

Include a vehicle control for each differentiation condition.

-

-

Incubation: Incubate the plates for 3-5 days at 37°C and 5% CO2.

-

Cytokine Analysis (ELISA):

-

Collect culture supernatants and perform ELISAs for IFN-γ, IL-4, IL-17, and IL-10 to quantify cytokine secretion from each T helper subset.

-

-

Transcription Factor Analysis (Flow Cytometry):

-

Restimulate the cells for 4-6 hours with a cell stimulation cocktail (containing phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor).

-

Stain for surface markers (e.g., CD4).

-

Fix and permeabilize the cells.

-

Stain for intracellular transcription factors (T-bet, GATA3, RORγt, Foxp3).

-

Analyze the percentage of cells expressing each transcription factor by flow cytometry.

-

-

Data Analysis: Compare the cytokine concentrations and the percentage of transcription factor-positive cells between the this compound-treated and control groups for each T helper subset.

Signaling Pathways and Mechanisms of Action

The immunosuppressive effects of this compound are mediated through specific signaling pathways in immune cells. The following diagrams illustrate the known and putative mechanisms.

B Lymphocyte Signaling

This compound inhibits B cell activation and IgG1 production primarily through the cholecystokinin B receptor (CCK2R). This engagement modulates the expression of key transcription factors that govern B cell differentiation and antibody secretion.

Caption: this compound's inhibitory effect on B cells.

T Lymphocyte Signaling (Putative Pathway)

While the precise signaling cascade for this compound in T cells is not fully elucidated, its immunosuppressive action likely involves the modulation of key pathways such as the Calcineurin-NFAT and NF-κB pathways, which are critical for T cell activation and cytokine production. As CCK receptors are G-protein coupled receptors, their activation by this compound could influence intracellular calcium levels and cyclic AMP (cAMP), thereby impacting these downstream signaling events.

Caption: Putative inhibitory signaling of this compound in T cells.

Conclusion

The available evidence indicates that this compound possesses notable immunosuppressive properties, particularly targeting B and T lymphocyte functions. Its ability to inhibit B cell proliferation and antibody production, as well as regulate CD4+ T cell differentiation and cytokine secretion, underscores its potential as a lead compound for the development of novel immunomodulatory therapies. Further research is warranted to fully elucidate the molecular mechanisms underlying its effects on T cells and to evaluate its therapeutic efficacy in preclinical models of autoimmune and inflammatory diseases. This guide provides a foundational framework for researchers to design and interpret future studies on the immunopharmacology of this compound.

References

An In-depth Technical Guide to the Anorexigenic Effects of Sincalide in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anorexigenic effects of sincalide (cholecystokinin-8, CCK-8), a synthetic analog of the endogenous satiety hormone cholecystokinin, in various animal models. This document details the underlying physiological mechanisms, experimental methodologies, and quantitative outcomes associated with this compound administration, serving as a resource for researchers in the fields of obesity, metabolic disorders, and drug discovery.

Introduction: this compound and the Regulation of Food Intake

This compound is a potent cholecystokinin (CCK) analog that plays a crucial role in the short-term regulation of food intake.[1] By mimicking the action of endogenous CCK, this compound induces a state of satiety, leading to a reduction in meal size and overall food consumption. The primary mechanism of action involves the activation of CCK-A (CCK1) receptors, which are abundantly expressed on vagal afferent neurons in the gastrointestinal tract.[2][3] This activation transmits satiety signals to the brain, primarily to the nucleus of the solitary tract, which then integrates these signals to modulate feeding behavior.[4] Understanding the anorexigenic properties of this compound in preclinical animal models is paramount for the development of novel therapeutic strategies targeting obesity and related metabolic diseases.

Quantitative Data on Anorexigenic Effects

The anorexigenic efficacy of this compound has been quantified in numerous studies across different animal models. The following tables summarize the dose-dependent effects of this compound on food intake and meal patterns in rats and mice.

Table 1: Dose-Dependent Reduction in Food Intake by this compound in Rats

| Animal Model | Administration Route | Dose (nmol/kg) | Duration of Measurement | Food Intake Reduction (%) | Reference |

| Sprague-Dawley Rats | Intraperitoneal (IP) | 0.6 | 1 hour (dark phase) | 35% | [4] |

| Sprague-Dawley Rats | Intraperitoneal (IP) | 1.8 | 1 hour (dark phase) | 49% | |

| Sprague-Dawley Rats | Intraperitoneal (IP) | 5.2 | 1 hour (dark phase) | 51% | |

| Sprague-Dawley Rats | Celiac Artery Infusion | 0.05 | - | Significant reduction in meal size | |

| Sprague-Dawley Rats | Celiac Artery Infusion | 0.15 | - | Significant reduction in meal size | |

| Sprague-Dawley Rats | Celiac Artery Infusion | 0.25 | - | Significant reduction in meal size | |

| Ovariectomized Rats | Intraperitoneal (IP) | 0.5 - 4 µg/kg | - | Significant increase in satiety effect with estradiol |

Table 2: Dose-Dependent Reduction in Food Intake by this compound in Mice

| Animal Model | Administration Route | Dose (µg/kg) | Duration of Measurement | Food Intake Reduction (%) | Reference |

| Wild-type Mice | Intraperitoneal (IP) | 1 | 15 minutes | Significant | |

| Wild-type Mice | Intraperitoneal (IP) | 10 | 15 minutes | Near-maximal | |

| Wild-type Mice | Intraperitoneal (IP) | 30 | 15 minutes | Significant |

Table 3: Effects of this compound on Meal Patterns in Rats

| Animal Model | Administration Route | Dose | Effect on Meal Size | Effect on Meal Frequency/Intermeal Interval | Reference |

| Free-feeding Rats | Intraperitoneal (IP) | 1.1 µ g/meal | Reduced by at least 44% | Increased by 162% or more | |

| Sprague-Dawley Rats | Intraperitoneal (IP) | 1.8 nmol/kg | Reduced first meal duration by 47% | Reduced intermeal interval |

Experimental Protocols

The following sections outline detailed methodologies for key experiments designed to evaluate the anorexigenic effects of this compound in rodent models.

Acute Food Intake Study in Mice

This protocol is adapted from methodologies designed to assess the short-term anorectic effects of compounds.

Objective: To determine the dose-dependent effect of peripherally administered this compound on food intake in fasted mice.

Animals: Male C57BL/6 mice, 8-10 weeks old, individually housed.

Materials:

-

This compound (CCK-8)

-

Sterile saline (0.9% NaCl)

-

Standard rodent chow or palatable wet mash

-

Animal scale

-

Syringes and needles (27-30G)

-

Food hoppers and scales for measurement

Procedure:

-

Acclimatization: Individually house mice and allow them to acclimate to the housing conditions and diet for at least one week. For palatable diet studies, acclimatize mice to the palatable wet mash for 4 hours per day.

-

Habituation to Injection Stress: To minimize stress-induced hypophagia, habituate the mice to the injection procedure by administering intraperitoneal (IP) injections of sterile saline (10 µL/g body weight) for at least two consecutive days before the experiment.

-

Fasting: Fast mice for 4-6 hours before the start of the dark cycle. This ensures a robust feeding response.

-

Drug Preparation: On the day of the experiment, prepare fresh solutions of this compound in sterile saline at the desired concentrations.

-

Baseline Body Weight: Weigh each mouse immediately before injection.

-

Drug Administration: At the onset of the dark cycle, administer this compound or vehicle (saline) via IP injection in a counterbalanced design.

-

Food Presentation and Measurement: Immediately after injection, provide pre-weighed food hoppers to each mouse. Measure food intake by weighing the hoppers at specific time points (e.g., 15, 30, 60, and 120 minutes) after injection.

-

Data Analysis: Calculate food intake in grams and as a percentage of body weight. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control.

Meal Pattern Analysis in Rats

This protocol is designed to assess the impact of this compound on the microstructure of feeding behavior.

Objective: To evaluate the effect of this compound on meal size, meal frequency, and inter-meal interval in free-feeding rats.

Animals: Adult male Sprague-Dawley rats, individually housed in metabolic cages equipped with automated food intake monitoring systems.

Materials:

-

This compound (CCK-8)

-

Sterile saline (0.9% NaCl)

-

Standard powdered rodent chow

-

Metabolic cages with automated food intake monitoring (e.g., BioDAQ, Columbus Instruments)

-

Syringes and needles (25-27G)

Procedure:

-

Acclimatization: Individually house rats in the metabolic cages and allow them to acclimate to the powdered diet and the caging system for at least 48 hours.

-

Baseline Data Collection: Record baseline food intake and meal patterns for 24-48 hours before any treatment.

-

Drug Administration: At a specific time point (e.g., onset of the dark cycle), administer this compound or vehicle via IP injection.

-

Continuous Monitoring: Continue to monitor food intake and meal patterns continuously for at least 24 hours post-injection.

-

Meal Pattern Definition: Define a meal based on a minimum intake threshold (e.g., ≥0.2 g) and a minimum inter-meal interval (e.g., ≥10 minutes).

-

Data Analysis: Analyze the collected data to determine the effects of this compound on:

-

Meal Size (g): The amount of food consumed during a single meal.

-

Meal Frequency: The number of meals initiated within a specific time period.

-

Inter-Meal Interval (min): The time elapsed between the end of one meal and the beginning of the next.

-

Satiety Ratio: Calculated as the inter-meal interval divided by the size of the preceding meal.

-

Statistical analysis should be performed to compare treatment groups to the vehicle control.

-

Signaling Pathways and Visualizations

The anorexigenic effects of this compound are primarily mediated through the CCK-A receptor, a G-protein coupled receptor (GPCR).

CCK-A Receptor Signaling Cascade

Upon binding of this compound, the CCK-A receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins. The CCK-A receptor is known for its promiscuous coupling to multiple G-protein subtypes, including Gq, Gs, and Gi. The predominant pathway for satiety signaling is believed to be through the Gq/11 family.

The activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG initiate a cascade of downstream signaling events within the vagal afferent neuron, ultimately leading to the generation of action potentials that transmit the satiety signal to the brain.

References

- 1. Cholecystokinin receptor - Wikipedia [en.wikipedia.org]

- 2. The cholecystokinin-A receptor mediates inhibition of food intake yet is not essential for the maintenance of body weight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCK-58 Elicits Both Satiety and Satiation in Rats while CCK-8 Elicits Only Satiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CCK-8 and CCK-58 differ in their effects on nocturnal solid meal pattern in undisturbed rats - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Cholecystokinin vs. Sincalide: A Technical Guide

An In-depth Examination of Molecular Function, Signaling, and Experimental Application for Researchers and Drug Development Professionals

This guide provides a detailed comparison between endogenous cholecystokinin (CCK), a multifaceted gastrointestinal hormone, and Sincalide, its synthetic octapeptide analogue. We delve into their comparative pharmacology, receptor interactions, downstream signaling pathways, and the experimental protocols used to elucidate their functions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the fields of gastroenterology, metabolism, and neuroscience.

Section 1: Molecular Profiles and Receptor Interactions

Endogenous cholecystokinin is a peptide hormone that exists in various isoforms, primarily CCK-58, CCK-33, and CCK-8, all derived from a common precursor, preprocholecystokinin. This compound is the synthetic, C-terminal octapeptide of CCK (CCK-8) and is clinically used as a diagnostic agent.[1] While all forms share the same biologically active C-terminal sequence essential for receptor binding, their physiological potencies and pharmacokinetic profiles can differ.

The biological effects of both endogenous CCK and this compound are mediated through two main G-protein coupled receptors (GPCRs): the Cholecystokinin Type 1 Receptor (CCK1R, formerly CCK-A) and the Cholecystokinin Type 2 Receptor (CCK2R, formerly CCK-B). CCK1Rs are found predominantly in peripheral tissues like the gallbladder, pancreas, and pyloric sphincter, while CCK2Rs are more prevalent in the central nervous system and stomach.[2][3]

Data Presentation: Comparative Receptor Binding and Potency

Quantitative data reveals nuances in the interaction of different CCK isoforms with their receptors. While this compound (CCK-8) is often used as a potent agonist, studies indicate that longer-chain endogenous forms may exhibit equal or greater potency in certain physiological contexts.

Table 1: Comparative Potency of CCK Analogues

This table summarizes the relative molar potencies of various CCK forms compared to this compound (CCK-8) for inducing key physiological responses. Potency is expressed relative to CCK-8 (potency = 1.00).

| Analogue | Canine Pancreatic Secretion (in vivo) | Rat Pancreatic Secretion (in vivo) | Rat Pancreatic Secretion (in vitro) | Guinea Pig Gallbladder Contraction (in vivo) | Guinea Pig Gallbladder Contraction (in vitro) |

| CCK-8 (this compound) | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |

| CCK-33 | 2.2 | 5.4 | 1.7 | 1.3 | 1.8 |

| CCK-39 | 4.1 | 2.1 | N/A | N/A | N/A |

Data compiled from studies indicating that longer CCK analogues are not less potent than CCK-8.[4]

Table 2: Receptor Binding Dissociation Constants (Kd)

This table presents the dissociation constants (Kd) for CCK-8 binding to receptors in different tissues, indicating the affinity of the ligand for its receptor. Lower Kd values signify higher binding affinity.

| Ligand | Tissue/Receptor | Dissociation Constant (Kd) |

| [³H]CCK-8 | Rat Pancreatic Acini (CCK1R) | 0.76 nM |

| [³H]CCK-8 | Rat Cerebral Cortex (CCK2R) | 1.66 nM |

Data suggests that CCK-8 has a higher affinity for the pancreatic CCK1 receptor compared to the cerebral cortex CCK2 receptor.[5]

Section 2: Signaling Pathways

Upon binding to the CCK1 receptor, both endogenous CCK and this compound initiate a canonical Gq/11 signaling cascade. This pathway is fundamental to its primary physiological effects, such as gallbladder contraction and pancreatic enzyme secretion.

The key steps are:

-

Receptor Activation: Ligand binding induces a conformational change in the CCK1R.

-

G-Protein Coupling: The activated receptor couples with the heterotrimeric G-protein Gq/11, promoting the exchange of GDP for GTP on the Gαq subunit.

-

PLC Activation: The Gαq-GTP subunit dissociates and activates Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.

-

PKC Activation: The increased intracellular Ca²⁺ and membrane-bound DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates downstream targets to elicit the final cellular response.

Recent studies have also shown that the CCK1R can couple to Gs proteins, leading to the production of cAMP, although this pathway is less potent than the Gq-mediated cascade.

Visualization: CCK1R Signaling Cascade

Section 3: Experimental Protocols

The characterization and comparison of endogenous CCK and this compound rely on a variety of established experimental protocols. Below are detailed methodologies for key assays.

Protocol 1: Radioligand Binding Assay for CCK Receptors

This protocol is used to determine the binding affinity (Kd) and receptor density (Bmax) of ligands like CCK-8 for their receptors.

Objective: To quantify the interaction between a radiolabeled ligand ([³H]CCK-8) and CCK receptors in a tissue preparation.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue of interest (e.g., rat pancreas or cerebral cortex) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂).

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final membrane pellet in an assay binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of radiolabeled ligand (e.g., [³H]CCK-8), and varying concentrations of the unlabeled competitor ligand (endogenous CCK isoform or this compound).

-

To determine non-specific binding, a set of wells will contain a large excess of unlabeled ligand.

-

Incubate the plate (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). The membranes with bound radioligand are trapped on the filter.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound ligand.

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the specific binding as a function of the competitor ligand concentration.

-

Use non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

-

Protocol 2: this compound-Stimulated Cholescintigraphy (HIDA Scan)

This clinical protocol is the gold standard for measuring gallbladder motor function, typically in the diagnosis of gallbladder dyskinesia.

Objective: To quantitatively measure the Gallbladder Ejection Fraction (GBEF) in response to a standardized this compound infusion.

Methodology:

-

Patient Preparation:

-

The patient must be fasting for at least 4 hours but no more than 24 hours prior to the scan. Prolonged fasting can lead to false-positive results.

-

If the patient has been fasting for over 24 hours, pre-treatment with a low-dose this compound infusion may be required to empty the gallbladder of viscous bile.

-

-

Radiopharmaceutical Administration:

-

Administer a technetium-99m (Tc-99m) labeled hepatobiliary iminodiacetic acid (HIDA) agent intravenously (e.g., Tc-99m-mebrofenin).

-

Acquire dynamic images for approximately 60 minutes until the gallbladder is maximally filled with the radiotracer.

-

-

This compound Infusion and Imaging:

-

Once the gallbladder is visualized, begin a controlled intravenous infusion of this compound. The standard, recommended dose is 0.02 µg/kg infused over 60 minutes to mimic a physiological response and ensure consistent gallbladder contraction.

-

Continue acquiring dynamic images (e.g., 1-minute frames) throughout the infusion period.

-

-

Data Analysis and GBEF Calculation:

-

Using the imaging software, draw a region of interest (ROI) around the gallbladder and an adjacent area of the liver to serve as background.

-

Generate a time-activity curve for the gallbladder, corrected for background radioactivity.

-

Calculate the GBEF using the following formula: GBEF (%) = [(Maximal Gallbladder Counts - Minimal Gallbladder Counts) / Maximal Gallbladder Counts] x 100

-

A GBEF of less than 35-40% is generally considered abnormal, though reference values may vary slightly by institution.

-

Visualization: GBEF Measurement Workflow

Conclusion

This compound (CCK-8) serves as a potent and clinically invaluable tool that effectively mimics the primary actions of endogenous cholecystokinin at the CCK1 receptor. Its function is particularly well-characterized in stimulating gallbladder contraction and pancreatic secretion, making it a cornerstone for diagnostic procedures. However, the spectrum of endogenous CCK isoforms presents a more complex physiological picture. Research indicates that longer-chain forms like CCK-33 and CCK-58 may have different potencies, receptor binding kinetics, and metabolic stability, suggesting they could be important mediators of the broader biological actions of CCK. For researchers and drug development professionals, understanding these distinctions is critical for designing targeted therapeutics and interpreting physiological studies. While this compound is an excellent probe for CCK1R-mediated Gq signaling, the complete physiological role of endogenous CCK likely involves a more intricate interplay between its various forms and their receptors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Binding of cholecystokinin-8 (CCK-8) peptide derivatives to CCKA and CCKB receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactivity of cholecystokinin analogues: CCK-8 is not more potent than CCK-33 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of CCK-8 receptors in the pancreas and brain of rats using CCK-8 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Sincalide Receptor Binding Assay: A Detailed Guide for CCK Receptor Characterization

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sincalide, a synthetic C-terminal octapeptide of cholecystokinin (CCK), is a potent and selective agonist for the cholecystokinin A (CCK-A) receptor.[1][2] This characteristic makes it an invaluable tool in gastroenterology for diagnostic procedures involving gallbladder and pancreatic function.[2] In the realm of drug discovery and pharmacological research, this compound serves as a crucial reference compound for the characterization of the CCK-A receptor and the screening of novel ligands targeting this receptor. This document provides a detailed protocol for a radioligand binding assay to determine the affinity of compounds for the CCK-A receptor using this compound as a competitor.

Data Presentation

The following table summarizes the binding affinities of this compound (CCK-8) and other relevant ligands for the CCK-A and CCK-B receptors. This data is essential for assay validation and interpretation of results.

| Ligand | Receptor Subtype | Parameter | Value (nM) | Cell Line/Tissue |

| This compound (CCK-8) | CCK-A | IC50 | ~2 | Guinea Pig Pancreas |

| This compound (CCK-8) | CCK-B | IC50 | ~2 | Human CCK-B Receptor |

| This compound (CCK-8) | CCK-A | Kd | ~1.8 | Mouse Pancreatic Acini |

| A-71378 (CCK-A agonist) | CCK-A | IC50 | High Affinity | Human CCK-A Receptor |

| A-71378 (CCK-A agonist) | CCK-B | IC50 | Low Affinity (1600-fold lower than CCK-A) | Human CCK-B Receptor |

| L-364,718 (CCK-A antagonist) | CCK-A | IC50 | ~5 | Human CCK-A Receptor |

| L-364,718 (CCK-A antagonist) | CCK-B | IC50 | ~1000 (200-fold lower than CCK-A) | Human CCK-B Receptor |

Experimental Protocols

This section outlines the detailed methodology for performing a competitive radioligand binding assay to determine the binding affinity of a test compound for the CCK-A receptor.

Preparation of Cell Membranes Expressing CCK-A Receptors

Objective: To obtain a crude membrane fraction from cells recombinantly expressing the human CCK-A receptor. Commercially available cell lines such as HEK-293 or CHO stably transfected with the human CCK-A receptor are recommended.

Materials:

-

HEK-293 or CHO cells stably expressing human CCK-A receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, and protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

-

Dounce homogenizer or sonicator

-

High-speed refrigerated centrifuge

Protocol:

-

Culture the cells to confluency in appropriate culture flasks.

-

Wash the cells twice with ice-cold PBS.

-

Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer.

-

Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in Assay Buffer (see section 2.2).

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

Aliquot the membrane preparation and store at -80°C until use.

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the inhibitory concentration (IC50) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the CCK-A receptor.

Materials:

-

Prepared cell membranes expressing CCK-A receptor

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, 0.1% Bovine Serum Albumin (BSA)

-

Radioligand: [125I]Bolton-Hunter labeled CCK-8 ([125I]BH-CCK-8)

-

Competitor: Unlabeled this compound (for standard curve) and test compounds

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

-

Filtration apparatus (vacuum manifold)

-

Scintillation vials and scintillation fluid

-

Gamma counter

Protocol:

-

Assay Setup: Perform the assay in triplicate in a 96-well microplate.

-

Total Binding: Add 50 µL of Assay Buffer, 50 µL of [125I]BH-CCK-8 (final concentration ~0.1 nM), and 50 µL of membrane preparation (5-20 µg protein).

-

Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled this compound (e.g., 1 µM), 50 µL of [125I]BH-CCK-8, and 50 µL of membrane preparation.

-

Competitive Binding: Add 50 µL of varying concentrations of the test compound (or unlabeled this compound for the standard curve), 50 µL of [125I]BH-CCK-8, and 50 µL of membrane preparation.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a vacuum manifold.

-

Washing: Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

-

Counting: Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity in a gamma counter.

Data Analysis

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine IC50: Use a non-linear regression analysis program (e.g., Prism) to fit a sigmoidal dose-response curve and determine the IC50 value of the test compound.

-

Calculate Ki (Inhibitory Constant): Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).

-

Mandatory Visualization

CCK-A Receptor Signaling Pathway

References

Sincalide for In Vivo Research in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sincalide, a synthetic C-terminal octapeptide of cholecystokinin (CCK), is a potent and specific agonist for cholecystokinin receptor type 1 (CCK1R) and also interacts with cholecystokinin receptor type 2 (CCK2R).[1][2] Its physiological effects primarily involve the stimulation of gallbladder contraction and pancreatic enzyme secretion, making it an invaluable tool in preclinical in vivo research.[3][4] In animal models, this compound is widely used to investigate biliary and pancreatic function, gastrointestinal motility, and to explore the therapeutic potential of novel drug candidates targeting the CCKergic system. These application notes provide detailed protocols for the use of this compound in various animal models to ensure reproducible and reliable experimental outcomes.

Mechanism of Action and Signaling Pathways

This compound mimics the action of endogenous CCK by binding to and activating its G protein-coupled receptors, primarily CCK1R found on gallbladder smooth muscle cells and pancreatic acinar cells.[1] This binding initiates a cascade of intracellular signaling events.

Activation of CCK1R by this compound leads to the coupling of Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and activated PKC are crucial for stimulating gallbladder smooth muscle contraction and the exocytosis of digestive enzymes from pancreatic acinar cells.

CCK receptors can also couple to other G proteins, such as Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP), or G12/13, which can influence cellular processes like proliferation and apoptosis through different downstream effectors.

Quantitative Data Summary

The following tables summarize typical dosage ranges and expected outcomes for this compound administration in common animal models. Researchers should note that optimal doses may vary depending on the specific strain, age, and experimental conditions.

Table 1: this compound Dosage and Administration in Animal Models

| Animal Model | Application | Route of Administration | Dosage Range | Reference |

| Dog | Gallbladder Contraction | Intravenous (IV) Bolus | 0.02 - 0.04 µg/kg | |

| Gallbladder Contraction | Intravenous (IV) Infusion | 0.12 µg/kg over 50 min | ||

| Gallbladder Contraction | Intramuscular (IM) | 0.1 µg/kg | ||

| Pancreatic Secretion (with Secretin) | Intravenous (IV) Infusion | 0.02 µg/kg over 30 min | ||

| Rat | Pancreatic Secretion | Intravenous (IV) Infusion | 60-120 IU/kg/hr (as CCK-PZ) | |

| Gastrointestinal Motility | Subcutaneous (SC) | 24 µg/kg (as CCK-8) | ||

| Mouse | Pancreatic Function | Intraperitoneal (IP) | Varies (agonist stimulation) | |

| Gastrointestinal Motility | Subcutaneous (SC) | 24 µg/kg (as CCK-8) |

Table 2: Expected Outcomes of this compound Administration

| Animal Model | Application | Primary Outcome | Measurement Method | Expected Result | Reference |

| Dog | Gallbladder Contraction | Gallbladder Ejection Fraction (GBEF) | Ultrasonography | ≥40% reduction in volume | |

| Rat | Pancreatic Secretion | Pancreatic Enzyme Output (Amylase, Lipase) | Pancreatic Juice Collection & Enzyme Assays | Significant increase in enzyme concentration | |

| Mouse | Gastrointestinal Motility | Gastric Emptying / Intestinal Transit | Charcoal Meal Transit | Delayed gastric emptying, altered transit time |

Experimental Protocols

Gallbladder Contractility Assessment in Dogs

This protocol details the use of this compound to measure gallbladder ejection fraction (GBEF) in dogs using ultrasonography.

Materials:

-

This compound for injection

-

Sterile saline for reconstitution and dilution

-

Ultrasound machine with an appropriate transducer

-

Animal clippers

-

Acoustic coupling gel

-

IV catheter and administration set

Protocol:

-

Animal Preparation: Fast the dog for 12 hours prior to the study, with free access to water. Anesthetize or sedate the animal as per the approved institutional animal care and use committee (IACUC) protocol. Place an IV catheter in a suitable vein (e.g., cephalic vein).

-

Baseline Gallbladder Imaging: Position the dog in dorsal or lateral recumbency. Clip the hair over the cranial abdomen and apply acoustic coupling gel. Obtain baseline ultrasound images of the gallbladder in both longitudinal and transverse planes. Measure the maximum length, width, and height of the gallbladder.

-

Gallbladder Volume Calculation: Calculate the baseline gallbladder volume using the ellipsoid formula: Volume = 0.52 x Length x Width x Height.

-

This compound Administration:

-

IV Bolus: Administer this compound at a dose of 0.02 µg/kg intravenously over 30-60 seconds.

-

IV Infusion: For a slower, more physiological response, dilute 0.12 µg/kg of this compound in 100 mL of sterile saline and infuse intravenously over 50 minutes.

-

-

Post-Stimulation Imaging: Acquire ultrasound images of the gallbladder at 5, 15, 30, and 60 minutes post-sincalide administration. Measure the gallbladder dimensions at each time point.

-

Data Analysis: Calculate the gallbladder volume at each time point. The Gallbladder Ejection Fraction (GBEF) is calculated as: GBEF (%) = [(Baseline Volume - Post-stimulation Volume) / Baseline Volume] x 100. The nadir (lowest) post-stimulation volume is used to calculate the maximum GBEF.

References

- 1. researchgate.net [researchgate.net]

- 2. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of gallbladder volume and contraction index with three-dimensional ultrasonography in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]